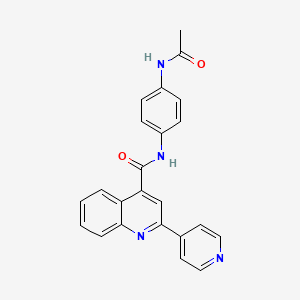

N-(4-acetamidophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-Acetamidophenyl)-2-(pyridin-4-yl)chinolin-4-carboxamid ist eine komplexe organische Verbindung, die einen Chinolin-Kern mit Acetamidophenyl- und Pyridinylgruppen kombiniert.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(4-Acetamidophenyl)-2-(pyridin-4-yl)chinolin-4-carboxamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst:

Bildung des Chinolin-Kerns: Dies kann durch die Pfitzinger-Reaktion erreicht werden, bei der Isatin mit einem aromatischen Aldehyd in Gegenwart einer Base reagiert.

Einführung der Pyridinylgruppe: Das Chinolinderivat kann eine Suzuki-Kupplungsreaktion mit einer Pyridinylborsäure in Gegenwart eines Palladiumkatalysators eingehen.

Acetamidoierung: Der letzte Schritt beinhaltet die Acylierung der Aminogruppe mit Essigsäureanhydrid, um die Acetamidophenylgruppe zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des oben genannten Synthesewegs beinhalten, um Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchflussreaktoren zur besseren Kontrolle der Reaktionsbedingungen und zur Skalierung des Prozesses umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Chinolin-Kern, unter Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Die Reduktion der Nitrogruppe (falls vorhanden) zu einem Amin kann durch Hydrierung mit Palladium auf Kohlenstoff erreicht werden.

Substitution: Elektrophile Substitutionsreaktionen können an den aromatischen Ringen auftreten, die durch Reagenzien wie Halogene oder Sulfonylchloride gefördert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid.

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff.

Substitution: Halogene (z. B. Chlor, Brom), Sulfonylchloride.

Hauptprodukte

Oxidation: Chinolin-N-Oxid-Derivate.

Reduktion: Amin-Derivate.

Substitution: Halogenierte oder sulfonierte Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird N-(4-Acetamidophenyl)-2-(pyridin-4-yl)chinolin-4-carboxamid als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht verschiedene Funktionalisierungen, was es zu einem vielseitigen Zwischenprodukt macht.

Biologie

In der biologischen Forschung wird diese Verbindung wegen ihres Potenzials als fluoreszierende Sonde untersucht, da der Chinolin-Kern Fluoreszenzeigenschaften aufweisen kann. Es kann verwendet werden, um Biomoleküle zu markieren und ihre Interaktionen zu untersuchen.

Medizin

Medizinisch wird diese Verbindung wegen ihres Potenzials als Antikrebsmittel untersucht. Der Chinolin-Kern ist bekannt für seine Fähigkeit, in die DNA zu intercalieren, wodurch der Replikationsprozess in Krebszellen unterbrochen wird. Darüber hinaus kann die Acetamidophenylgruppe die Bindungsaffinität der Verbindung zu bestimmten Proteinen erhöhen.

Industrie

In der Industrie kann diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen elektronischen Eigenschaften, wie z. B. organischen Halbleitern, verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von N-(4-Acetamidophenyl)-2-(pyridin-4-yl)chinolin-4-carboxamid beinhaltet seine Wechselwirkung mit biologischen Makromolekülen. Der Chinolin-Kern kann in die DNA intercalieren und den Replikationsprozess unterbrechen. Die Acetamidophenylgruppe kann die Bindung an Proteine verstärken und möglicherweise deren Funktion hemmen. Die Pyridinylgruppe kann an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen teilnehmen, wodurch die Bindung der Verbindung an ihre Ziele weiter stabilisiert wird.

Wirkmechanismus

The mechanism of action of N-(4-acetamidophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with biological macromolecules. The quinoline core can intercalate with DNA, disrupting the replication process. The acetamidophenyl group can enhance binding to proteins, potentially inhibiting their function. The pyridinyl group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(4-Acetamidophenyl)-2-(pyridin-3-yl)chinolin-4-carboxamid: Ähnliche Struktur, aber mit der Pyridinylgruppe in der 3-Position.

N-(4-Acetamidophenyl)-2-(pyridin-2-yl)chinolin-4-carboxamid: Pyridinylgruppe in der 2-Position.

N-(4-Acetamidophenyl)-2-(phenyl)chinolin-4-carboxamid: Phenylgruppe anstelle von Pyridinyl.

Einzigartigkeit

N-(4-Acetamidophenyl)-2-(pyridin-4-yl)chinolin-4-carboxamid ist einzigartig aufgrund der spezifischen Positionierung der Pyridinylgruppe in der 4-Position, die ihre Bindungseigenschaften und biologische Aktivität beeinflussen kann. Diese Positionierung kann ihre Fähigkeit, mit spezifischen molekularen Zielen zu interagieren, verbessern, was sie zu einer wertvollen Verbindung für die Forschung und Entwicklung in verschiedenen Bereichen macht.

Eigenschaften

Molekularformel |

C23H18N4O2 |

|---|---|

Molekulargewicht |

382.4 g/mol |

IUPAC-Name |

N-(4-acetamidophenyl)-2-pyridin-4-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C23H18N4O2/c1-15(28)25-17-6-8-18(9-7-17)26-23(29)20-14-22(16-10-12-24-13-11-16)27-21-5-3-2-4-19(20)21/h2-14H,1H3,(H,25,28)(H,26,29) |

InChI-Schlüssel |

RBBXTOXYYOMPEP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine](/img/structure/B11023075.png)

![4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl acetate](/img/structure/B11023092.png)

![7-(1,3-benzodioxol-5-yl)-2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11023094.png)

![3,5-dimethyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,2-oxazole-4-carboxamide](/img/structure/B11023113.png)

![5-(2-oxo-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethyl)-3-phenylimidazolidine-2,4-dione](/img/structure/B11023125.png)

![N-(1H-benzimidazol-2-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11023132.png)

![2'-cyclohexyl-N-(2-methoxybenzyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11023134.png)

![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B11023147.png)

![N-[4-(dimethylsulfamoyl)phenyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11023167.png)